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Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DM-Nitrophen tetrasodium

salt, a photolabile calcium chelator, for precise spatial and temporal control of intracellular

calcium concentrations. This document details the underlying principles, quantitative data, and

step-by-step experimental protocols for its application in cellular signaling research.

Introduction to DM-Nitrophen Tetrasodium Salt
DM-Nitrophen is a "caged" calcium (Ca²⁺) compound, a light-sensitive chelator that exhibits a

high affinity for Ca²⁺ in its native state.[1] Upon photolysis with near-ultraviolet (UV) light, it

undergoes rapid cleavage, leading to a significant and swift decrease in its Ca²⁺-binding

affinity.[1][2] This property allows for the photorelease of Ca²⁺, artificially inducing transient

increases in intracellular Ca²⁺ concentration at precise times and locations within a cell. This

technique is invaluable for studying a wide array of Ca²⁺-dependent physiological processes,

including neurotransmitter release, muscle contraction, and gene expression.[3][4][5]
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The fundamental principle of using DM-Nitrophen lies in its photochemical properties. The

molecule contains a nitrobenzyl group that, upon absorbing a photon of UV light, undergoes an

intramolecular rearrangement and subsequent cleavage. This structural change dramatically

reduces the affinity of the chelating part of the molecule for Ca²⁺, causing the release of the

bound ion. The process is rapid, occurring on a microsecond to millisecond timescale, enabling

the study of fast cellular events.[4][6]

Quantitative Data
The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium

salt, compiled from various studies.

Table 1: Physicochemical and Binding Properties of DM-Nitrophen

Property Value Reference

Kd (Ca²⁺) before photolysis 5 nM [1][7]

Kd (Ca²⁺) after photolysis 3 mM [7]

Kd (Mg²⁺) before photolysis 2.5 µM - 5 µM [1][4]

Extinction Coefficient 4.33 x 10³ M⁻¹cm⁻¹ at 350 nm [8]

Solubility (in water) 100 mg/mL [2]

Storage -20°C, protected from light [2]

Table 2: Kinetics of Calcium Release from DM-Nitrophen
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Parameter Value Conditions Reference

Rate of Ca²⁺-indicator

fluorescence increase
38,000 s⁻¹ pH 7.2, 25°C [9]

Half-time of Ca²⁺

release
< 180 µs

pH 6.9, using a

frequency-doubled

ruby laser (347 nm)

[4][6]

Decay of

photochromic

intermediate (with

Ca²⁺)

τ₁/₂ = 32 µs and 220

µs
pH 6.9 [4][6]

Stabilization of

photoreleased Ca²⁺
Within 1-2 ms

When chelator

concentration > total

Ca²⁺

[9]

Experimental Protocols
This section provides detailed methodologies for the preparation and use of DM-Nitrophen

tetrasodium salt in cell-based experiments.

Preparation of DM-Nitrophen Stock Solution
Materials:

DM-Nitrophen tetrasodium salt (solid)[2]

High-purity water or appropriate buffer (e.g., K-Hepes)[6]

Vortex mixer

Microcentrifuge

Protocol:

Bring the vial of DM-Nitrophen tetrasodium salt to room temperature before opening to

prevent condensation.
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Reconstitute the solid DM-Nitrophen in high-purity water or the desired experimental buffer to

a stock concentration of 1-10 mM. For example, a 60 mM stock can be prepared in 0.5 M K-

Hepes buffer at pH 7.3.[6]

Vortex thoroughly to ensure complete dissolution.

Briefly centrifuge the tube to collect the solution at the bottom.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3

months.[2][10]

Loading Cells with DM-Nitrophen
There are two primary methods for introducing DM-Nitrophen into cells: microinjection of the

salt form or incubation with the cell-permeant acetoxymethyl (AM) ester form.

This method is suitable for larger cells and allows for precise control over the intracellular

concentration.

Materials:

DM-Nitrophen stock solution (see 4.1)

Intracellular buffer solution

Microinjection setup (micromanipulator, microinjector, glass micropipettes)

Optional: A fluorescent dye (e.g., sulphorhodamine B) to visualize the injection[6]

Protocol:

Prepare the injection solution by diluting the DM-Nitrophen stock solution in the desired

intracellular buffer. The final concentration in the pipette can range from 1 to 60 mM.[6]

To control the amount of "caged" calcium, a specific amount of CaCl₂ can be added to the

injection solution. For example, a solution containing 60 mM DM-Nitrophen can be loaded
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with 18 mM CaCl₂ (30% loaded).[6]

Optionally, include a fluorescent dye like 10 mM sulphorhodamine B in the injection solution

to monitor the filling of the cell.[6]

Back-fill a glass micropipette with the injection solution.

Using a micromanipulator, carefully insert the micropipette into the target cell.

Inject the solution using pressure pulses or iontophoresis.[6] Monitor the injection process if

a fluorescent marker is used.

The AM ester form is membrane-permeable and is cleaved by intracellular esterases to trap the

active DM-Nitrophen inside the cell. This method is suitable for cell populations.

Materials:

DM-Nitrophen AM ester

Anhydrous dimethyl sulfoxide (DMSO)[11]

Pluronic® F-127 (20% solution in DMSO)[11]

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cell culture medium

Protocol:

Prepare a 1-5 mM stock solution of DM-Nitrophen AM ester in anhydrous DMSO.[11]

For a working loading solution, first mix 1 µL of the DM-Nitrophen AM stock with 1 µL of 20%

Pluronic® F-127 in DMSO.[11]

Dilute this mixture into serum-free cell culture medium or HBSS to a final DM-Nitrophen AM

concentration of 1-5 µM.[11]

Remove the culture medium from the cells and replace it with the loading solution.
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Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

Incubation conditions should be optimized for the specific cell type.[11]

After incubation, wash the cells twice with fresh, warm medium or buffer to remove

extracellular DM-Nitrophen AM.

Allow the cells to de-esterify the AM groups for at least 30 minutes at room temperature

before initiating the experiment.[5]

Photolysis of DM-Nitrophen (Calcium Uncaging)
Photolysis requires a high-intensity light source capable of delivering near-UV wavelengths.

Equipment:

Light Source:

Xenon Arc Lamp: A 150 W xenon lamp can be used for photolysis. For example, a 2-

second exposure can photolyze approximately 20% of the DM-Nitrophen.[3][6]

Laser: Frequency-doubled ruby (347 nm) or Nd:YAG (355 nm) lasers provide high-energy,

short-duration pulses.[6][12] For two-photon excitation, a Ti:sapphire laser tuned to ~720

nm can be used.[13]

Microscope: An inverted microscope equipped for epifluorescence is typically used.

Shutter System: A fast shutter is necessary to control the duration of light exposure.

Protocol:

Position the cells loaded with DM-Nitrophen on the microscope stage.

Identify the target cell or region of interest.

Deliver a brief pulse of UV light using the chosen light source. The duration and intensity of

the light pulse will determine the amount of Ca²⁺ released and should be calibrated for the

specific experimental needs.[6]
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Monitor the cellular response, for example, by electrophysiological recording or fluorescence

imaging.

Simultaneous Calcium Imaging
To visualize the change in intracellular Ca²⁺ concentration resulting from uncaging, a

fluorescent Ca²⁺ indicator is co-loaded into the cell.

Materials:

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-3 AM)

Imaging setup with appropriate filters and a sensitive camera

Protocol:

Co-loading:

For microinjection, the Ca²⁺ indicator can be included in the injection pipette along with

DM-Nitrophen.

For AM ester loading, cells can be co-incubated with the AM esters of both DM-Nitrophen

and the Ca²⁺ indicator.

Imaging:

A common indicator is Fura-2, which is a ratiometric dye. Excite the sample alternately at

340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence

intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺

concentration.[5][9][14]

Acquire a baseline fluorescence measurement before photolysis.

Initiate photolysis of DM-Nitrophen.

Continue to acquire images to monitor the spatio-temporal dynamics of the Ca²⁺ signal.

Mandatory Visualizations
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Signaling Pathway of DM-Nitrophen Action
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Caption: Signaling pathway of light-induced calcium release from DM-Nitrophen.
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Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b13915061?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13915061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

